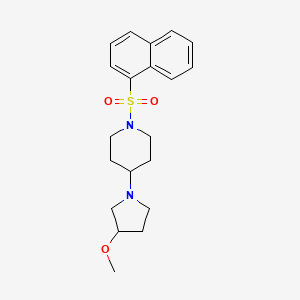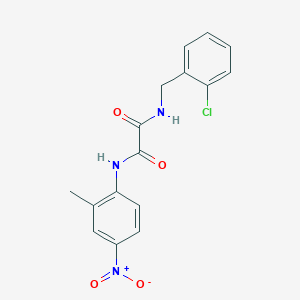
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine, also known as TRO19622, is a novel drug compound that has been the subject of scientific research in recent years. This compound belongs to the class of piperidine derivatives and has shown promising results in a variety of research applications.
科学的研究の応用
Cancer Research and Therapy
Napabucasin has shown promise as an anti-cancer agent. Researchers have investigated its effects on cancer stem cells (CSCs), which play a crucial role in tumor initiation, progression, and resistance to therapy. By targeting CSCs, Napabucasin may inhibit tumor growth and enhance the efficacy of conventional chemotherapy. Studies have focused on its impact in colorectal cancer, pancreatic cancer, and other solid tumors .
Anti-Inflammatory Properties
Inflammation contributes to various diseases, including autoimmune disorders and neurodegenerative conditions. Napabucasin exhibits anti-inflammatory effects by modulating specific signaling pathways. Researchers have explored its potential in reducing inflammation and preventing tissue damage. Understanding its mechanisms of action could lead to novel therapeutic strategies .
Wnt/β-Catenin Pathway Inhibition
The Wnt/β-catenin pathway plays a critical role in cell proliferation, differentiation, and tissue homeostasis. Napabucasin inhibits this pathway by targeting β-catenin, a key regulator. By disrupting Wnt signaling, it may impact cancer cell survival and metastasis. Investigating its selectivity and downstream effects is essential for drug development .
Gastrointestinal Disorders
Napabucasin’s sulfonyl group suggests potential interactions with ion channels or transporters. Researchers have explored its effects on gastrointestinal function, including motility and secretion. Understanding its impact on gut health could lead to therapeutic applications for conditions like irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD) .
特性
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-25-18-11-12-21(15-18)17-9-13-22(14-10-17)26(23,24)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,17-18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZLMXGFPKIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyrrolidin-1-yl)-1-(naphthalen-1-ylsulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)


![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)
![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

